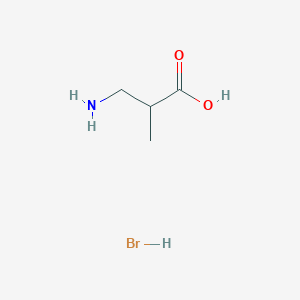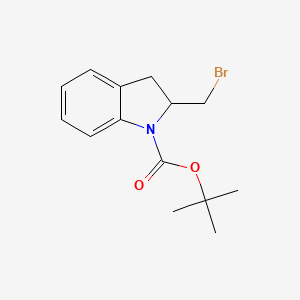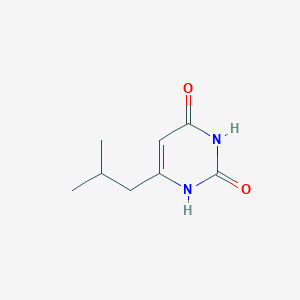
Methyl 3-amino-5-bromopyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-bromopyrazine-2-carboxylate is an organic compound with the molecular formula C6H6BrN3O2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-bromopyrazine-2-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl 3-aminopyrazine-2-carboxylate using N-bromosuccinimide (NBS) in acetonitrile under nitrogen protection . The reaction typically proceeds at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. The final product is usually obtained through crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-5-bromopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyrazines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
Methyl 3-amino-5-bromopyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as an intermediate in the synthesis of antiviral drugs like favipiravir.
Industry: Utilized in the production of electronic materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of methyl 3-amino-5-bromopyrazine-2-carboxylate largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. For example, in the synthesis of favipiravir, it undergoes several transformations to become an active antiviral agent that inhibits viral RNA-dependent RNA polymerase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-6-bromopyrazine-2-carboxylate: A closely related compound with similar chemical properties.
3-amino-2-pyrazinecarboxylic acid: Another pyrazine derivative used in similar applications.
Uniqueness
Methyl 3-amino-5-bromopyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C6H6BrN3O2 |
|---|---|
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
methyl 3-amino-5-bromopyrazine-2-carboxylate |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H2,8,10) |
Clé InChI |
UOIGEEVYCPCIJV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(N=C1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















